JohnPhos offers several advantages over other diphosphine ligands, such as BINAP, DPEPhos, and XPhos. One key benefit is its ability to enhance the efficiency and selectivity of palladium-catalyzed reactions. Studies have shown that JohnPhos can significantly accelerate reaction rates and improve the formation of desired products while minimizing the production of undesired byproducts []. This improved performance makes JohnPhos a valuable tool for researchers seeking to optimize their synthetic processes.
JohnPhos finds application in a broad range of organic transformations. Some prominent examples include:
2-(Di-tert-butylphosphino)biphenyl, also referred to as JohnPhos, is a sterically bulky biaryl phosphine ligand characterized by its unique structural features and reactivity. Its molecular formula is C20H27P, and it has a molecular weight of 298.4 g/mol. This compound is notable for its role in facilitating various
JohnPhos can be irritating to the skin and eyes. As with most chemicals, it's important to follow proper laboratory safety procedures when handling it [].
2-(Di-tert-butylphosphino)biphenyl is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. These include:
Additionally, this compound can participate in substitution reactions and may assist in oxidation and reduction processes when used as a ligand in catalytic systems .
While the primary focus of 2-(Di-tert-butylphosphino)biphenyl is on its chemical applications, it has implications in biological research as well. The compound is employed in the synthesis of bioactive molecules and pharmaceutical intermediates. Its ability to facilitate the formation of complex organic structures makes it a candidate for developing potential drug candidates .
The synthesis of 2-(Di-tert-butylphosphino)biphenyl typically involves several steps:
This method yields high purity and significant quantities of 2-(Di-tert-butylphosphino)biphenyl .
The applications of 2-(Di-tert-butylphosphino)biphenyl are diverse:
Interaction studies involving 2-(Di-tert-butylphosphino)biphenyl primarily focus on its coordination with transition metals like palladium. The ligand forms stable complexes that enhance catalytic activity and selectivity in various reactions. The unique steric and electronic properties of this compound allow it to stabilize reactive intermediates, which is crucial for efficient catalysis .
2-(Di-tert-butylphosphino)biphenyl belongs to a family of Buchwald ligands known for their effectiveness in catalyzing cross-coupling reactions. Similar compounds include:
Compound Name | Description |
---|---|
XPhos | A biaryl phosphine ligand used similarly in cross-coupling reactions. |
SPhos | Known for its application in palladium-catalyzed amination reactions. |
tBuXPhos | Features tert-butyl groups that provide steric bulk and electron-donating properties. |
Cythis Compound | A cyclohexyl-substituted variant that offers enhanced stability. |
The uniqueness of 2-(Di-tert-butylphosphino)biphenyl lies in its specific steric hindrance and electronic characteristics that make it particularly effective for challenging transformations compared to other ligands within the same category .
2-(Di-tert-butylphosphino)biphenyl, with molecular formula C₂₀H₂₇P and molecular weight 298.40 g/mol, represents a significant member of the Buchwald ligand family [1] [2]. The compound features a biphenyl backbone substituted with a di-tert-butylphosphino group at the 2-position, creating a distinctive structural architecture that combines steric bulk with electronic properties [3].
The molecular structure exhibits a characteristic biaryl phosphine framework where the phosphorus atom is bonded to two tert-butyl groups and one biphenyl moiety [4]. This arrangement results in a pyramidal geometry at the phosphorus center, with the sum of angles around phosphorus reflecting the availability of the lone pair for coordination chemistry [5]. The biphenyl backbone adopts conformations that are influenced by the steric demands of the di-tert-butylphosphino substituent [6].
Conformational analysis of the biphenyl system reveals that rotation around the central carbon-carbon bond is restricted due to steric interactions between the ortho-positioned phosphino group and the adjacent phenyl ring [6]. The preferred conformational states minimize steric clashes while maintaining optimal orbital overlap for electronic effects [7]. The presence of the bulky tert-butyl groups creates additional conformational constraints that influence the overall molecular geometry [8].
2-(Di-tert-butylphosphino)biphenyl functions as a strong sigma-donor ligand due to the electron-rich nature of the phosphorus center [8] [9]. The electronic properties arise from the combination of the phosphorus lone pair availability and the electron-donating characteristics of the tert-butyl substituents [10] [11]. The sigma-donating ability follows the established trend where bulky alkyl groups enhance electron density at the phosphorus atom [8].
The electronic parameter analysis reveals that the compound exhibits strong sigma-donation capabilities while maintaining minimal pi-acceptor character [10] [12]. This electronic profile places it among the electron-rich phosphine ligands that are particularly effective in promoting oxidative addition reactions [11]. The biphenyl backbone contributes to the overall electronic structure through weak pi-interactions that can influence coordination behavior [13].
Studies of electronic properties using Cotton-Kraihanzel analysis of chromium carbonyl complexes have demonstrated the exceptional sigma-donating ability of this ligand class [8] [9]. The electronic characteristics are further influenced by steric interactions that can modulate the effective donation through geometric constraints at the metal center [8].
The steric profile of 2-(Di-tert-butylphosphino)biphenyl is dominated by the bulky di-tert-butyl substitution pattern and the ortho-biphenyl arrangement [8] [14]. The Tolman cone angle for this ligand is estimated to be in the range of 170-180°, reflecting its substantial steric demands [16]. This large cone angle indicates significant steric hindrance around the coordination sphere when bound to metal centers [17].
Percent buried volume analysis reveals that the compound maintains a large overall steric profile despite variations in coordination geometry [8] [14]. The buried volume metric emphasizes steric hindrance proximal to the metal by measuring the volume occupied by the ligand in a defined coordination sphere [14] [18]. This parameter is particularly relevant for understanding catalyst selectivity and reactivity patterns [14].
The steric properties are exceptionally sensitive to coordination environment changes, with the ligand showing remarkable adaptability to different metal geometries while maintaining its protective steric influence [8]. The combination of front strain and back strain effects creates a unique steric environment that can selectively influence substrate binding and product formation [8] [9].
Steric Parameter | Value/Range | Description |
---|---|---|
Tolman Cone Angle | 170-180° | Steric size measurement around metal center |
Percent Buried Volume | Large steric profile | Volume occupied by ligand in coordination sphere |
Steric Classification | Sterically bulky | Bulky biaryl phosphine with tert-butyl groups |
2-(Di-tert-butylphosphino)biphenyl exhibits well-defined physicochemical properties that reflect its organic phosphine nature [2] [19] [20]. The compound melts in the range of 86-88°C and has a predicted boiling point of 405.5±24.0°C [2] [19]. The density is reported as 1 g/cm³, consistent with its organic composition [2] [19].
Solubility characteristics show limited solubility in polar solvents, with slight solubility in chloroform, dichloromethane, and dimethyl sulfoxide under heated and sonicated conditions [2] [21]. The compound is completely insoluble in water, reflecting its hydrophobic character with a LogP value of 6.78 [19]. The flash point is determined to be 210.1±29.2°C, indicating moderate thermal stability [19].
The stability profile reveals air sensitivity, requiring storage under inert atmosphere conditions at room temperature [2] [22] [21]. This air sensitivity is characteristic of tertiary phosphines, which can undergo oxidation to form phosphine oxides in the presence of oxygen [21]. The crystalline form appears as white crystals or crystalline powder, maintaining stability when properly stored [2] [20].
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₇P |
Molecular Weight | 298.40 g/mol |
Melting Point | 86-88°C |
Boiling Point (predicted) | 405.5±24.0°C |
Density | 1 g/cm³ |
Water Solubility | Insoluble |
LogP | 6.78 |
Storage Conditions | Inert atmosphere, Room Temperature |
Stability | Air Sensitive |
The nuclear magnetic resonance spectroscopic characterization of 2-(Di-tert-butylphosphino)biphenyl provides detailed structural information through both ¹H and ³¹P nuclear magnetic resonance techniques [23] [24]. In chloroform-d solution at 300 megahertz, the ¹H nuclear magnetic resonance spectrum exhibits characteristic multiplets at δ 7.98-7.86 for one aromatic proton, δ 7.40-7.22 for eight aromatic protons, and δ 1.16 as a doublet for eighteen tert-butyl protons with a coupling constant of 11.6 hertz [24].
The ³¹P nuclear magnetic resonance spectrum in chloroform-d at 121 megahertz shows a single resonance at δ 18.7, characteristic of the phosphorus environment in this biaryl phosphine [24]. When measured in benzene-d₆, the ³¹P chemical shift appears at δ 21.4, demonstrating solvent-dependent variations in the phosphorus chemical environment [24].
The coupling patterns observed in the ¹H nuclear magnetic resonance spectra reveal phosphorus-hydrogen coupling for the tert-butyl groups, confirming the direct attachment of these substituents to the phosphorus center [24]. The aromatic region displays complex multipicity patterns characteristic of the substituted biphenyl system [24].
Technique | Chemical Shift/Value | Assignment |
---|---|---|
¹H NMR (CDCl₃, 300 MHz) | δ 7.98-7.86 (m, 1H), 7.40-7.22 (m, 8H), 1.16 (d, 18H, J = 11.6 Hz) | Aromatic protons, tert-butyl protons |
³¹P NMR (CDCl₃, 121 MHz) | δ 18.7 ppm | Phosphorus resonance |
³¹P NMR (C₆D₆, 121 MHz) | δ 21.4 ppm | Phosphorus resonance in benzene-d₆ |
X-ray crystallographic studies of 2-(Di-tert-butylphosphino)biphenyl and its metal complexes have provided detailed structural information about bond lengths, angles, and molecular geometry [25] [26] [27]. Single crystal X-ray diffraction analysis reveals the three-dimensional arrangement of atoms and confirms the pyramidal geometry at the phosphorus center [25].
Crystallographic data from various metal complexes containing this ligand demonstrate the coordination behavior and structural adaptations upon metal binding [26] [27]. The crystal structures show characteristic phosphorus-metal bond distances and coordination geometries that reflect the steric and electronic properties of the ligand [27] [28].
The molecular packing in the crystal lattice is dominated by weak intermolecular interactions, including carbon-hydrogen to pi interactions [25]. The crystal structures provide direct evidence for the conformational preferences observed in solution studies [26] [27].
Infrared spectroscopy of 2-(Di-tert-butylphosphino)biphenyl reveals characteristic phosphine stretching frequencies that confirm the molecular structure [29]. The infrared spectra, typically measured using potassium bromide plates, show distinctive phosphorus-carbon stretching vibrations characteristic of tertiary phosphines [29].
Mass spectrometry analysis provides molecular ion confirmation with the molecular ion peak appearing at m/z 298.4, consistent with the calculated molecular weight [29]. Additional spectroscopic techniques have been employed to study the coordination chemistry and electronic properties of this ligand in various metal complexes [26] [28].
The chemical bonding and interactions in 2-(di-tert-butylphosphino)biphenyl represent a complex interplay of electronic, steric, and structural factors that determine its effectiveness as a ligand in organometallic complexes. This biaryl phosphine ligand exhibits unique bonding characteristics that distinguish it from other phosphine ligands, particularly in its ability to stabilize metal centers through multiple interaction modes.
The backbonding interactions in 2-(di-tert-butylphosphino)biphenyl-metal complexes involve the donation of electron density from filled metal d orbitals to vacant phosphorus-based acceptor orbitals. This phosphine ligand demonstrates moderate to strong π-acceptor capabilities, which vary depending on the metal center and oxidation state [1] [2].
In palladium complexes, the backbonding phenomenon is particularly pronounced due to the filled d8 electronic configuration of palladium(II) centers. The σ* orbitals of the phosphorus-carbon bonds serve as the primary acceptor orbitals, creating a synergistic bonding interaction that strengthens the overall metal-ligand bond [3] [4]. Density functional theory calculations have revealed that the backbonding contribution accounts for approximately 25-30% of the total metal-phosphorus bond energy in palladium complexes [4].
The di-tert-butyl substituents on the phosphorus atom significantly influence the backbonding characteristics. The electron-donating nature of the tert-butyl groups increases the electron density at the phosphorus center, enhancing the σ-donor ability while simultaneously making the σ* acceptor orbitals more accessible for backbonding [3]. This electronic effect is quantified by the Tolman Electronic Parameter, which measures 2072 cm⁻¹ for 2-(di-tert-butylphosphino)biphenyl, indicating moderate π-acceptor strength [5].
Backbonding Characteristics with Different Metals:
Metal | Complex Type | Backbonding Character | Bond Length (Å) | Stability |
---|---|---|---|---|
Palladium(II) | Oxidative Addition | Moderate | 2.32-2.35 | High |
Platinum(II) | Coordination | Strong | 2.28-2.31 | Very High |
Rhodium(I) | Coordination | Strong | 2.24-2.27 | High |
Iridium(I) | Coordination | Strong | 2.22-2.25 | High |
Gold(I) | Coordination | Weak | 2.31-2.34 | Moderate |
The biphenyl backbone contributes to the unique backbonding characteristics through its rigid structure, which constrains the phosphorus atom in a specific geometric arrangement. This conformational rigidity forces the metal center to adopt specific orientations that optimize orbital overlap for backbonding interactions [6] [4]. The constrained geometry prevents the formation of detrimental κ²-coordination modes that could inhibit catalytic activity.
Computational studies using Natural Bond Orbital analysis have shown that the backbonding involves primarily the metal dπ orbitals and the phosphorus-carbon σ* orbitals. The energy stabilization from backbonding ranges from 15-25 kcal/mol, depending on the metal center and coordination environment [7]. This stabilization is crucial for the formation of stable yet reactive intermediates in catalytic cycles.
The non-covalent interactions in 2-(di-tert-butylphosphino)biphenyl-metal complexes play a crucial role in determining the overall stability, selectivity, and reactivity of the coordination compounds. These weak interactions, while individually modest in strength, collectively contribute significantly to the ligand's effectiveness in organometallic catalysis [8] [9].
The biphenyl backbone engages in multiple types of non-covalent interactions, including carbon-hydrogen to π-system interactions, steric repulsions, and electrostatic interactions. The C-H···π interactions between the biphenyl rings and other aromatic systems in the coordination sphere provide stabilization energies of 8-12 kJ/mol [8]. These interactions are particularly important in determining the preferred conformations of the ligand-metal complexes.
Steric interactions involving the bulky di-tert-butyl groups create a protective environment around the metal center, influencing both the kinetics and thermodynamics of ligand exchange and substrate binding. The percent buried volume of 28.2% indicates significant steric demand, which prevents the formation of bis-ligated complexes and maintains the desired monodentate coordination mode [3].
Non-covalent Interactions:
Interaction Type | Strength (kJ/mol) | Distance Range (Å) | Significance |
---|---|---|---|
C-H···π | 8-12 | 2.5-3.5 | Conformational |
Steric Repulsion | Variable | 3.0-4.0 | Steric hindrance |
Electrostatic | 15-25 | 2.8-3.2 | Electrostatic stabilization |
van der Waals | 5-10 | 3.5-4.5 | Weak attraction |
Ring Stacking | 10-20 | 3.3-3.8 | Aromatic interaction |
The electrostatic interactions between the electron-rich phosphorus center and positively charged metal centers contribute 15-25 kJ/mol to the overall binding energy. These interactions are particularly important in determining the preferred coordination geometry and the relative stability of different isomers [9].
Van der Waals interactions between the alkyl substituents and the metal coordination sphere provide additional stabilization, although their individual contributions are relatively modest at 5-10 kJ/mol. However, the cumulative effect of multiple van der Waals contacts can significantly influence the overall complex stability [10].
The aromatic ring stacking interactions between the biphenyl backbone and other aromatic ligands or substrates contribute 10-20 kJ/mol to the binding energy. These π-π stacking interactions are particularly relevant in catalytic applications involving aromatic substrates, where they can influence substrate binding and orientation [11].
Quantum chemical topology analysis provides detailed insights into the electronic structure and bonding characteristics of 2-(di-tert-butylphosphino)biphenyl-metal complexes through the application of Quantum Theory of Atoms in Molecules (QTAIM) and related methodologies. These analyses reveal the nature of chemical bonds and the distribution of electron density in the coordination complexes [12] [13].
QTAIM analysis of the metal-phosphorus bonds in 2-(di-tert-butylphosphino)biphenyl complexes reveals bond critical points with electron densities ranging from 0.08 to 0.12 au, indicating significant covalent character in the metal-ligand bonds. The Laplacian of the electron density at these critical points is negative, confirming the presence of shared electron density between the metal and phosphorus atoms [12].
The electron localization function (ELF) analysis provides additional information about the localization of electrons in the metal-phosphorus bonds. ELF values of 0.6-0.8 at the bond critical points indicate intermediate electron localization, consistent with polar covalent bonding character [14] [15]. This intermediate localization reflects the balance between σ-donation from the phosphorus lone pair and π-backbonding from the metal center.
Molecular orbital analysis reveals that the highest occupied molecular orbitals (HOMO) are primarily localized on the metal center, while the lowest unoccupied molecular orbitals (LUMO) show significant contribution from the phosphorus-carbon σ* orbitals. This orbital arrangement facilitates the backbonding interactions described in Section 3.1 [16].
The integration of electron density over atomic basins using QTAIM partitioning shows that the phosphorus atom bears a partial positive charge of +0.3 to +0.5 e, while the metal center carries a negative charge of -0.2 to -0.4 e. This charge distribution reflects the strong σ-donor ability of the phosphine ligand and the electron-rich nature of the metal center in low oxidation states [7].
Natural bond orbital (NBO) analysis provides quantitative measures of the orbital interactions, revealing that the σ-donation from the phosphorus lone pair to the metal contributes 60-70% of the total bonding interaction, while π-backbonding accounts for 30-40%. The second-order perturbation energies for these interactions range from 25-40 kcal/mol for σ-donation and 15-25 kcal/mol for π-backbonding [7].
Computational studies of the electronic structure of 2-(di-tert-butylphosphino)biphenyl and its metal complexes have been conducted using various levels of theory, including density functional theory (DFT), ab initio methods, and hybrid approaches. These studies provide fundamental insights into the electronic properties that govern the ligand's behavior in coordination chemistry and catalysis [17] [18].
DFT calculations using the B3LYP functional with 6-31G(d,p) basis sets have been extensively employed to study the electronic structure of 2-(di-tert-butylphosphino)biphenyl complexes. The calculations reveal that the HOMO-LUMO gap ranges from 3.5 to 4.2 eV, indicating moderate electronic stability. The HOMO is primarily localized on the metal center and the phosphorus lone pair, while the LUMO shows significant contribution from the biphenyl π* orbitals [18].
Time-dependent DFT (TD-DFT) calculations have been used to study the electronic excitations and optical properties of the complexes. The lowest energy electronic transitions occur at 380-420 nm and are assigned to metal-to-ligand charge transfer (MLCT) transitions. These transitions involve electron transfer from the metal d orbitals to the phosphorus-carbon σ* orbitals or biphenyl π* orbitals [16].
The computational studies reveal that the conformation of the biphenyl backbone significantly influences the electronic structure. The dihedral angle between the two phenyl rings affects the extent of π-conjugation and the accessibility of the phosphorus lone pair for metal coordination. Optimal dihedral angles of 30-45° provide the best balance between electronic delocalization and steric accessibility [19].
Electronic Properties from Computational Studies:
Parameter | Value | Method | Reference |
---|---|---|---|
Tolman Electronic Parameter | 2072 cm⁻¹ | DFT/B3LYP | Citation 31 |
Cone Angle | 153° | Molecular mechanics | Citation 10 |
Percent Buried Volume | 28.2% | DFT optimization | Citation 10 |
HOMO-LUMO Gap | 3.8 eV | TD-DFT | Citation 41 |
Dipole Moment | 1.8 D | DFT/B3LYP | Citation 34 |
Energy decomposition analysis (EDA) studies have quantified the different components of the metal-ligand bond energy. The electrostatic attraction contributes 40-50% of the total binding energy, while orbital interactions account for 35-45%, and dispersion interactions contribute 10-15%. The Pauli repulsion reduces the binding energy by 25-35% [7].
The computational studies also reveal the influence of substituent effects on the electronic structure. The electron-donating tert-butyl groups increase the electron density at the phosphorus center, enhancing the σ-donor ability. This effect is quantified by the natural population analysis, which shows an increase in the phosphorus lone pair occupancy from 1.85 e in simple phosphines to 1.92 e in di-tert-butylphosphines [20].
Molecular dynamics simulations have been employed to study the conformational flexibility of the ligand and its complexes. These studies reveal that the tert-butyl groups undergo rapid rotation on the nanosecond timescale, while the biphenyl backbone maintains its rigid structure. The conformational flexibility of the substituents allows for adaptive binding to different metal centers and substrates [11].
Irritant